3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUHNKHAFJFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259774 | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22531-07-3 | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22531-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-(1-methylethyl)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Propan 2 Yl 2,3 Dihydro 1h Inden 1 One and Its Analogues
Classical Routes to Indanone Core Structures
Traditional methods for the synthesis of 1-indanones have been well-established for decades and often rely on strong acid catalysis to facilitate intramolecular ring closure. These routes are foundational in organic synthesis and continue to be utilized.
Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acids and Derivatives
One of the most common and direct methods for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their more reactive derivatives, such as acyl chlorides. nih.gov This reaction involves the cyclization of the side chain onto the aromatic ring to form the five-membered ketone ring.
The direct dehydrative cyclization of 3-arylpropionic acids is possible but often requires harsh conditions and strong acids like polyphosphoric acid (PPA), sulfuric acid, or methanesulfonic acid (MSA). nih.govresearchgate.net A more common approach involves the conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. beilstein-journals.orgnih.gov The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov
In recent years, advancements have led to the use of other catalytic systems. For instance, niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride and as a catalyst for the subsequent Friedel-Crafts cyclization under mild conditions. researchgate.net Lanthanide triflates, such as terbium(III) triflate (Tb(OTf)₃), have also been employed as catalysts for the dehydrative cyclization of 3-arylpropionic acids, although this may require high temperatures. nih.govresearchgate.net
Table 1: Catalysts for Intramolecular Friedel-Crafts Acylation of Phenylpropionic Acids and Derivatives
| Catalyst | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 3-Arylpropionic acids | High temperature | Good | nih.gov |
| Sulfuric Acid | 3-Arylpropionic acids | High temperature | Good | nih.gov |
| Aluminum Chloride (AlCl₃) | 3-Arylpropionyl chlorides | Benzene (B151609) | 90% | beilstein-journals.org |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Room temperature | Good | researchgate.net |
| Terbium(III) Triflate (Tb(OTf)₃) | 3-Arylpropionic acids | 250 °C | Up to 74% | beilstein-journals.org |
Nazarov Cyclization Approaches
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be readily converted to indanones. This reaction involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone (dienone). d-nb.info Traditionally, this reaction required stoichiometric amounts of strong protic or Lewis acids, which limited its synthetic utility due to issues with regioselectivity of the subsequent elimination step. acs.org
Modern variations of the Nazarov cyclization have overcome some of these limitations by using catalytic amounts of Lewis acids under milder conditions. For example, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the cyclization of dienones with electron-donating substituents at the C-2 position and electron-withdrawing groups at the C-4 position, leading to highly substituted indanones as single diastereoisomers in high yields. beilstein-journals.org Furthermore, a dicationic iridium(III) complex has been successfully used to catalyze the Nazarov cyclization of chalcones bearing electron-withdrawing groups, affording functionalized 1-indanones in very good yields. beilstein-journals.orgnih.gov These catalytic methods often provide better control over the reaction and allow for the synthesis of a broader range of indanone analogues.
Table 2: Catalytic Nazarov Cyclization for Indanone Synthesis
| Catalyst | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | Chalcone (B49325) | 1-Indanone (B140024) derivative | Good | beilstein-journals.org |
| Copper(II) triflate (Cu(OTf)₂) | Substituted dienone | Highly substituted 1-indanone | High | beilstein-journals.org |
| Dicationic Iridium(III) complex | Substituted chalcone | Functionalized 1-indanone | Very good | beilstein-journals.orgnih.gov |
| Aluminum Chloride (AlCl₃) | 1,4-Enediones | Polysubstituted 1-indanones | Up to 99% | beilstein-journals.org |
Acid-Catalyzed Cyclizations of Arylpropionic and Arylacrylic Acids
The direct acid-catalyzed cyclization of arylpropionic and arylacrylic acids represents a more atom-economical approach to 1-indanones compared to the two-step process involving acyl chlorides. nih.gov This method typically employs strong protic acids such as polyphosphoric acid (PPA) or sulfuric acid, which act as both the catalyst and the solvent in many cases. beilstein-journals.org For example, both arylpropionic and 3-arylacrylic acids can undergo cyclization in the presence of PPA or sulfuric acid to yield 1-indanones in good yields, ranging from 60-90%. beilstein-journals.org
The use of heteropoly acids as heterogeneous catalysts has also been explored for the intramolecular cyclodehydration of 3-arylpropionic acids. researchgate.net This approach offers the advantage of easier catalyst separation and potential for recycling, aligning with the principles of green chemistry. Additionally, a one-step synthesis of 1-indanones has been developed using 3,3-dimethylacrylic acid and an aromatic substrate in the presence of the highly oxophilic catalyst NbCl₅. beilstein-journals.org The regioselectivity of PPA-mediated cyclizations can be influenced by the P₂O₅ content of the PPA, allowing for the selective synthesis of different indanone regioisomers. d-nb.info
Syntheses from Meldrum’s Acid Derivatives
The use of Meldrum's acid derivatives provides an alternative and efficient route to 1-indanones via intramolecular Friedel-Crafts acylation. beilstein-journals.orgnih.gov These precursors are stable at room temperature, easily prepared, and can be readily functionalized. beilstein-journals.org The cyclization of benzyl (B1604629) Meldrum's acid derivatives can be catalyzed by metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), dysprosium(III) triflate (Dy(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃), to produce 1-indanone derivatives in yields ranging from 13-86%, depending on the catalyst and substrate. beilstein-journals.org
This methodology is particularly advantageous for the synthesis of 2-substituted 1-indanones, as the Meldrum's acid starting material can be easily α-alkylated under mild conditions prior to the cyclization step. orgsyn.org This avoids the challenges associated with the direct mono-alkylation of ketones. Quaternized Meldrum's acids have also been used in Sc(OTf)₃-catalyzed reactions to produce substituted 1-indanones in very good yields of up to 94%. beilstein-journals.org
Modern Catalytic Strategies for Indanone Construction
The development of modern catalytic methods has significantly expanded the toolbox for synthesizing 1-indanones and their analogues. These strategies often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Transition-Metal-Catalyzed Cyclization Reactions
A wide array of transition metals have been employed to catalyze the construction of the 1-indanone core through various annulation strategies. rsc.org These reactions often proceed through novel mechanisms, allowing for the synthesis of complex and highly functionalized indanone structures.
Palladium catalysis has been utilized in the cyclization of 3-(2-iodoaryl)propanenitriles to form 1-indanones. nih.gov Rhodium catalysts have been effective in the asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives to produce chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org Additionally, rhodium-catalyzed tandem reactions of internal alkynes have been developed to synthesize 2,3-substituted indanones in water as a sustainable solvent. organic-chemistry.org
Nickel-catalyzed reductive cyclization of a broad range of enones has proven to be a versatile method for producing indanones with high enantiomeric induction. organic-chemistry.org Gold catalysts, specifically cationic gold(I) complexes, have been shown to catalyze the highly enantioselective carboalkoxylation of alkynes to yield optically active β-alkoxyindanones. organic-chemistry.org Other transition metals, such as ruthenium, have also been used to catalyze the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indene and 1-indanone products. organic-chemistry.org
Table 3: Modern Transition-Metal-Catalyzed Syntheses of Indanones
| Catalyst System | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Palladium | Carbonylative Cyclization | Unsaturated aryl iodides | Indanones | organic-chemistry.org |
| Rhodium/MonoPhos | Asymmetric Intramolecular 1,4-Addition | Pinacolborane chalcone derivatives | Chiral 3-aryl-1-indanones | organic-chemistry.org |
| Nickel | Reductive Cyclization | Enones | Enantioenriched indanones | organic-chemistry.org |
| Gold(I) Complex | Enantioselective Carboalkoxylation | Alkynes | Optically active β-alkoxyindanones | organic-chemistry.org |
| Ruthenium | Cyclization | 2-Alkyl-1-ethynylbenzene derivatives | 1-Substituted-1H-indenes and 1-indanones | organic-chemistry.org |
| Iridium(III) | Nazarov Cyclization | Chalcones | Functionalized 1-indanones | beilstein-journals.orgnih.gov |
Organocatalytic Cascade Reactions for Complex Indanone Derivatives
Organocatalysis provides a metal-free alternative for the synthesis of complex indanone derivatives. These reactions often proceed through cascade or domino sequences, efficiently building molecular complexity from simple precursors. capes.gov.br For example, complex spirocyclopentaneoxindoles can be assembled through an iminium-enamine cascade process catalyzed by prolinol ethers, yielding products with high enantioselectivity in a single step. nih.gov
A facile and environmentally benign method for indanone synthesis involves the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) catalyzed by L-proline. rsc.org Asymmetric cascade reactions initiated by vinylogous Michael addition (VMA) are also powerful for constructing stereochemically complex molecules. acs.org A bifunctional squaramide catalyst can enable an asymmetric VMA reaction followed by a cascade sequence to produce highly functionalized polycyclic scaffolds containing the indanone motif. acs.org
Photochemical Synthesis of Indanones
Photochemical reactions offer a unique approach to the indanone core. The photolysis of o-alkylphenyl alkyl ketones can lead to the formation of highly functionalized 1-indanones. acs.orgacs.org This process is initiated by an n-π* excitation of the keto carbonyl group, followed by a 1,5-hydrogen migration from the o-alkyl substituent to the carbonyl oxygen. The resulting 1,4-diradical undergoes rapid elimination of an acid to form a 1,5-diradical, which then cyclizes to the indanone product. acs.org In some cases, the initially formed indanone can undergo a secondary photochemical process, such as a Norrish-Type-II cleavage. acs.org Other photochemical routes include the Norrish-Yang cyclization of 1,2-diketones. acs.org
Stereoselective Synthesis of Chiral Indanones
The synthesis of chiral indanones, where specific stereoisomers are formed preferentially, is of paramount importance for pharmaceutical applications. Methodologies are broadly categorized into enantioselective and diastereoselective approaches.
Enantioselective Methodologies
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Various catalytic asymmetric methods have been developed to access enantiomerically enriched indanones.
One prominent strategy involves the transition-metal-catalyzed asymmetric cyclization. For instance, an intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been effectively used to synthesize enantiomerically enriched 3-substituted indanones. capes.gov.br This method demonstrates the power of palladium catalysis in creating chiral centers with high fidelity. Another powerful technique is the N-heterocyclic carbene (NHC) catalyzed intramolecular Michael addition. This approach, which leverages the Umpolung (polarity reversal) reactivity of conjugated aldehydes, can construct the indanone skeleton with excellent enantiocontrol, achieving up to 99% enantiomeric excess (ee). rsc.org
Dynamic kinetic resolution (DKR) represents another sophisticated approach. DKR combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. An example is the synthesis of (R)-2-acetoxy-1-indanol, a precursor for chiral catalysts, from 1,2-indanedione. mdpi.com This process involves a regioselective hydrogenation catalyzed by Pd/Al2O3, followed by a DKR of the intermediate 2-hydroxy-1-indanone using a Ruthenium catalyst and a lipase (B570770) enzyme. mdpi.com
Tandem reactions catalyzed by metal complexes also provide a direct route to complex chiral indanone derivatives. A dinuclear zinc catalyst has been successfully employed in an enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. This method yields enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives with outstanding stereoselectivities.
The table below summarizes selected enantioselective methodologies for the synthesis of chiral indanone derivatives.
Table 1: Enantioselective Methodologies for Chiral Indanone Synthesis| Methodology | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Reductive-Heck Reaction | Palladium Catalyst | o-bromostyrenes | 3-Substituted Indanones | Enantiomerically Enriched |
| Intramolecular Michael Addition | Chiral N-Heterocyclic Carbene (NHC) | Conjugated Aldehydes | Fused Indanes | 99% ee rsc.org |
| Dynamic Kinetic Resolution (DKR) | Ru(OH)₃ / Lipase | 2-Hydroxy-1-indanone | (R)-2-acetoxy-1-indanol | Moderate ee mdpi.com |
| Michael/Transesterification Tandem | Dinuclear Zinc Catalyst | α-Hydroxy Indanones | Spiro[indanone-isochromanone]s | >99% ee |
Diastereoselective Approaches
Diastereoselective synthesis focuses on forming one diastereomer out of several possibilities in molecules with multiple stereocenters. This control is crucial when constructing complex, three-dimensional molecular architectures.
Catalytic methods have proven highly effective in controlling diastereoselectivity. In the synthesis of indanes via an intramolecular Michael addition catalyzed by an N-heterocyclic carbene (NHC), excellent cis-diastereoselectivity was achieved alongside high enantioselectivity. rsc.org Similarly, phase-transfer catalysis has been utilized to control the stereochemical outcome of cyclization reactions. The use of a Maruoka catalyst in a 5-endo-trig Michael cyclization provides access to indanes bearing an all-carbon quaternary stereocenter with high diastereo- and enantioselectivity. rsc.org The catalyst forms a chiral ion pair with the substrate, which dictates the facial attack during the cyclization step. rsc.org
Tandem reactions can also be designed for high diastereocontrol. The dinuclear zinc-catalyzed Michael/transesterification reaction mentioned previously not only provides high enantioselectivity but also excellent diastereoselectivity, with diastereomeric ratios (dr) exceeding 20:1. This indicates a very strong preference for the formation of one specific diastereomer. Another example is the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, which can generate chiral spiro-indenes with both high enantio- and diastereoselectivities. oaepublish.com
The selective formation of cis or trans isomers can also be achieved using achiral catalysts on chiral substrates, demonstrating catalyst-controlled diastereoselectivity in intramolecular aza-Michael reactions, a principle applicable to carbocyclic systems as well. nih.gov
Table 2: Diastereoselective Approaches for Chiral Indanone Analogues
| Methodology | Catalyst System | Key Feature | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Intramolecular Michael Addition | N-Heterocyclic Carbene (NHC) | High cis-selectivity | Fused Indanes | High dr |
| Michael/Transesterification Tandem | Dinuclear Zinc Catalyst | Tandem reaction | Spiro[indanone-isochromanone]s | >20:1 |
| Phase-Transfer Catalysis | Maruoka Catalyst (chiral) | 5-endo-trig cyclization | Indanes with quaternary center | High dr |
Regioselective Synthesis of Substituted Indanones
Regioselectivity refers to the control over the position of chemical bond formation, which is critical when a reaction can occur at multiple sites on a molecule. For substituted indanones, this often involves controlling the position of substituents on the aromatic ring.
Control of Regioselectivity via Acid Catalysis
Acid catalysis is a classic and powerful tool for controlling regioselectivity in indanone synthesis, particularly in intramolecular Friedel-Crafts acylations. d-nb.info A widely used method involves the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives using polyphosphoric acid (PPA). d-nb.info
Research has shown that the concentration of PPA, specifically its phosphorus pentoxide (P₂O₅) content, has a decisive effect on the regiochemical outcome of the cyclization. d-nb.inforug.nl By tuning the P₂O₅ content, the reaction can be directed to selectively produce different regioisomers.
Low P₂O₅ Content PPA : Promotes the formation of the indanone isomer where an electron-donating group on the aromatic ring is meta to the newly formed carbonyl group. d-nb.info
High P₂O₅ Content PPA : Favors the formation of the indanone where the electron-donating group is ortho or para to the carbonyl group. d-nb.info
This switch in regioselectivity provides a valuable tool for accessing specific, electron-rich indanone isomers that might otherwise be difficult to separate or synthesize. d-nb.info This methodology was successfully applied to the selective synthesis of a natural sesquiterpene and its unnatural regioisomer. rug.nl Another approach involves a one-pot Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization to yield substituted indanones. rsc.org
Table 3: Effect of PPA Concentration on Regioselectivity
| PPA Type (P₂O₅ Content) | Favored Regioisomer (Position of Electron-Donating Group relative to C=O) |
|---|---|
| Low P₂O₅ Content | meta d-nb.info |
| High P₂O₅ Content | ortho / para d-nb.info |
Catalyst-Controlled Regiodivergent Carboacylation
A more modern and highly selective approach to controlling regiochemistry is through catalyst-controlled regiodivergent synthesis. This strategy allows for the formation of different regioisomers from the exact same starting materials simply by changing the catalyst. chinesechemsoc.orgchinesechemsoc.org
A notable example is the carboacylation of 2-styryl ketones to furnish either 2- or 3-substituted indanones. chinesechemsoc.org The choice of transition-metal catalyst dictates the reaction pathway and the final product structure.
Nickel (Ni) Catalyst : Directs the carboacylation to selectively produce 2-substituted indanones. chinesechemsoc.org
Rhodium (Rh) Catalyst : Switches the regioselectivity to favor the formation of 3-substituted indanones. chinesechemsoc.org
This method is highly atom-economical and demonstrates exceptional control over C-C bond formation during the cyclization event. chinesechemsoc.orgchinesechemsoc.org This regiodivergent capability is a significant advancement over traditional methods that often yield mixtures of isomers. chinesechemsoc.org
Another example of catalyst control is seen in the intramolecular carbocyclization of 2-alkynyl aryl ketones. nih.gov
Rhodium(III) Catalysis : Leads to 1-indanones through a 5-exo-dig cyclization. nih.gov
Copper(I) Catalysis : Results in the formation of 1-naphthols via a 6-endo-dig cyclization from the same starting material. nih.gov
These catalyst-controlled strategies represent the forefront of synthetic methodology, offering predictable and selective access to a wide range of substituted indanone frameworks. chinesechemsoc.org
Table 4: Catalyst-Controlled Regiodivergent Synthesis of Indanones
| Starting Material | Catalyst | Product | Reference |
|---|---|---|---|
| 2-Styryl Ketone | Nickel (Ni) | 2-Substituted Indanone | chinesechemsoc.org |
| 2-Styryl Ketone | Rhodium (Rh) | 3-Substituted Indanone | chinesechemsoc.org |
| 2-Alkynyl Aryl Ketone | Rhodium(III) | 1-Indanone | nih.gov |
| 2-Alkynyl Aryl Ketone | Copper(I) | 1-Naphthol | nih.gov |
Spectroscopic Characterization and Structural Elucidation of Indanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, multiplicities, and coupling constants of proton and carbon nuclei, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of the parent compound, 1-indanone (B140024), and the influence of the isopropyl substituent, the following proton signals can be predicted. chegg.com
The aromatic region would likely show complex multiplets for the four protons on the benzene (B151609) ring. The proton on the carbon adjacent to the carbonyl group (C4) is expected to be the most downfield of the aromatic protons due to the deshielding effect of the ketone. The protons of the five-membered ring and the isopropyl group will appear in the aliphatic region of the spectrum.
A detailed breakdown of the expected ¹H NMR signals is presented in the table below.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic-H | ~7.2-7.8 | Multiplets | Four protons on the benzene ring will show complex splitting patterns due to mutual coupling. |
| Methine-H (on C3) | ~3.5-4.0 | Multiplet | This proton is coupled to the adjacent methylene (B1212753) protons and the methine proton of the isopropyl group. |
| Methylene-H (on C2) | ~2.5-3.0 | Multiplets | These two protons are diastereotopic and will appear as two separate multiplets, each coupled to the other and to the methine proton at C3. |
| Methine-H (isopropyl) | ~2.0-2.5 | Septet | This proton is coupled to the six equivalent methyl protons of the isopropyl group. |
| Methyl-H (isopropyl) | ~0.9-1.2 | Doublet | The six methyl protons are equivalent and are split by the single methine proton of the isopropyl group. |
This is an interactive data table. Click on the headers to sort the data.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For This compound , a total of 12 distinct carbon signals are expected. The chemical shifts are influenced by the electronic environment of each carbon atom. nih.govchemicalbook.com
The carbonyl carbon (C1) is characteristically found at the most downfield position, typically above 200 ppm. The aromatic carbons will appear in the range of 120-150 ppm, with the carbon attached to the carbonyl group (C7a) and the other quaternary carbon (C3a) being distinguishable. The aliphatic carbons of the five-membered ring and the isopropyl group will be observed in the upfield region of the spectrum.
A summary of the anticipated ¹³C NMR chemical shifts is provided below.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | >200 |
| Aromatic Quaternary Carbons (C3a, C7a) | 135-155 |
| Aromatic CH Carbons (C4, C5, C6, C7) | 120-135 |
| C3 (Methine) | 40-50 |
| C2 (Methylene) | 30-40 |
| Isopropyl Methine Carbon | 25-35 |
| Isopropyl Methyl Carbons | 15-25 |
This is an interactive data table. Click on the headers to sort the data.
While ¹H and ¹³C NMR provide the basic connectivity of the molecule, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are crucial for confirming the assignment of quaternary carbons and elucidating the stereochemistry.
HMBC experiments would show correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the isopropyl methyl protons and the C3 methine carbon would definitively confirm the attachment of the isopropyl group at the 3-position.
NOE experiments provide information about the spatial proximity of protons. For chiral molecules like This compound , NOE can be used to determine the relative configuration. For example, irradiation of the C3 methine proton should show an NOE enhancement to one of the C2 methylene protons and the adjacent aromatic proton, helping to define the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nist.govchegg.comchemicalbook.comnist.gov The presence of the aromatic ring and aliphatic C-H bonds will also give rise to characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carbonyl (C=O) | 1690-1710 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H | 2850-3000 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
This is an interactive data table. Click on the headers to sort the data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For This compound , the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The calculated exact mass for C₁₂H₁₄O is 174.1045.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. A prominent fragmentation would likely be the loss of the isopropyl group (a loss of 43 Da) to form a stable benzylic cation. Another common fragmentation pathway for indanones involves the loss of CO (28 Da). nist.gov
| Ion | Expected m/z | Identity |
| 174 | [M]⁺ | Molecular Ion |
| 131 | [M - C₃H₇]⁺ | Loss of isopropyl group |
| 146 | [M - CO]⁺ | Loss of carbon monoxide |
This is an interactive data table. Click on the headers to sort the data.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an indanone derivative is characterized by absorptions due to the conjugated system of the aromatic ring and the carbonyl group. For a closely related compound, 3-methyl-1-indanone, UV-Vis absorption has been reported. researchgate.net
The spectrum of This compound is expected to show two main absorption bands: a strong band at shorter wavelength corresponding to a π → π* transition of the aromatic system, and a weaker band at longer wavelength due to the n → π* transition of the carbonyl group. The introduction of an alkyl group at the 3-position is not expected to significantly shift the absorption maxima compared to the parent 1-indanone. nist.gov
| Transition | Expected λmax (nm) | Relative Intensity |
| π → π | ~240-250 | Strong |
| n → π | ~280-300 | Weak |
This is an interactive data table. Click on the headers to sort the data.
Computational and Theoretical Investigations of Indanone Systems
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic structure of organic compounds like 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one. nih.govresearchgate.net DFT methods are well-suited for calculating the geometric and electronic properties of such molecules with a good balance of accuracy and computational cost. nih.gov
The optimization of the molecular geometry of this compound using DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, is the first step in a thorough computational analysis. researchgate.net This process seeks the lowest energy arrangement of the atoms in the molecule. For this compound, the five-membered ring of the indanone core is not perfectly planar. researchgate.net The presence of the sp3-hybridized carbons at positions 2 and 3 leads to a puckered conformation.
A key aspect of the conformational analysis of this molecule is the orientation of the isopropyl group at the C3 position. The rotation around the C-C bond connecting the isopropyl group to the indanone ring gives rise to different conformers. These conformers can be categorized based on the dihedral angle between the substituents on the stereocenter at C3 and the adjacent ring atoms. The relative energies of these conformers determine their population at a given temperature. Newman projections are a useful tool for visualizing these different spatial arrangements. youtube.com A potential energy surface scan, calculated by systematically changing this dihedral angle, can identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. mdpi.com For 3-substituted indanones, the steric bulk of the substituent plays a significant role in determining the preferred conformation, with the molecule adopting a geometry that minimizes steric hindrance.
Table 1: Representative Calculated Geometrical Parameters for an Optimized Indanone Derivative
| Parameter | Value |
| C=O Bond Length (Å) | 1.215 |
| C-C (Aromatic) Bond Lengths (Å) | 1.390 - 1.410 |
| C2-C3 Bond Length (Å) | 1.545 |
| C3-C(isopropyl) Bond Length (Å) | 1.550 |
| C-H Bond Lengths (Å) | 1.090 - 1.100 |
| Dihedral Angle (C2-C3-C(isopropyl)-H) (°) | Variable (defining conformers) |
Note: The values in this table are representative and are based on typical DFT calculations for substituted indanone systems. Actual values for this compound would require specific calculations.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. researchgate.net
For this compound, the HOMO is typically a π-type orbital primarily located on the electron-rich aromatic ring and the carbonyl oxygen atom. This orbital is associated with the molecule's ability to donate electrons, making it a nucleophile. The LUMO, conversely, is generally a π* anti-bonding orbital, with significant contributions from the carbonyl carbon and the aromatic ring. This orbital governs the molecule's ability to accept electrons, defining its electrophilic character.
Table 2: Representative Frontier Molecular Orbital Data for a Substituted Indanone
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO |
Note: These energy values are illustrative and represent typical findings from DFT calculations on indanone derivatives.
Global Reactivity Descriptors and Quantum Chemical Parameters
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2. A larger value indicates a "harder" and less reactive molecule.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating a molecule's polarizability. "Softer" molecules are generally more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).
For this compound, these descriptors can be calculated following a DFT geometry optimization and frequency analysis. The values of these parameters help in classifying the molecule on a scale of reactivity and provide a theoretical basis for its behavior in chemical reactions.
Table 3: Representative Global Reactivity Descriptors for a Substituted Indanone
| Descriptor | Formula | Typical Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 |
| Chemical Softness (S) | S = 1 / 2η | 0.213 |
| Electrophilicity Index (ω) | ω = μ² / 2η | 3.67 |
Note: The values are derived from the representative FMO energies in Table 2 and are for illustrative purposes.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. nih.gov For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its structural characterization and the interpretation of experimental data.
The theoretical prediction of the IR spectrum involves calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the various vibrational modes of the molecule, such as C=O stretching, C-H stretching, and ring vibrations. By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be made. youtube.com
Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule. The correlation between the calculated and experimental chemical shifts is often excellent, which can be invaluable for confirming the structure of a newly synthesized compound or for distinguishing between different isomers.
Table 4: Representative Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| IR | C=O Stretch (cm⁻¹) | ~1700-1720 |
| IR | Aromatic C-H Stretch (cm⁻¹) | ~3050-3100 |
| IR | Aliphatic C-H Stretch (cm⁻¹) | ~2850-2980 |
| ¹³C NMR | Carbonyl Carbon (ppm) | ~200-210 |
| ¹³C NMR | Aromatic Carbons (ppm) | ~120-150 |
| ¹³C NMR | Aliphatic Carbons (ppm) | ~25-45 |
| ¹H NMR | Aromatic Protons (ppm) | ~7.2-7.8 |
| ¹H NMR | Aliphatic Protons (ppm) | ~1.0-3.5 |
Note: These are typical ranges for the specified functional groups and are meant to be illustrative.
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving indanones, such as their synthesis via intramolecular Friedel-Crafts acylation or their participation in condensation reactions, computational studies can map out the entire reaction pathway. beilstein-journals.orgresearchgate.net This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. bohrium.com The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Computational studies can also shed light on the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomers. For this compound, such studies could, for example, investigate the facial selectivity of nucleophilic addition to the carbonyl group.
In Silico Approaches for Exploring Molecular Interactions
In silico methods, particularly molecular docking, are widely used to explore the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein. nih.govnih.govresearchgate.net These techniques predict the preferred binding orientation and affinity of a ligand to a target protein's active site. mdpi.comtjnpr.org
The process involves generating a variety of conformations of the ligand and placing them within the binding site of the protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. Molecular docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For indanone derivatives, which have been investigated for various biological activities, docking studies can provide a rationale for their observed effects and guide the design of new, more potent analogues. nih.gov
Applications of Indanone Derivatives in Organic Synthesis and Materials Science
Indanones as Intermediates in the Synthesis of Complex Organic Molecules
The reactivity of the ketone and the α-methylene group in 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one makes it a valuable intermediate for introducing the indane moiety into larger, more complex molecular architectures. Its utility is particularly noted in reactions that build upon the core indanone structure through alkylation, condensation, and rearrangement reactions.
One significant application of this indanone is in the synthesis of precursors for polycyclic aromatic hydrocarbons. For instance, it serves as a key starting material in the multi-step synthesis of various complex structures. The synthetic pathway often involves an initial aldol (B89426) condensation reaction at the C2 position, followed by a series of cyclization and aromatization steps to yield the final polycyclic system. The isopropyl group at the C3 position can influence the stereochemical outcome of these reactions, providing a degree of control over the final product's three-dimensional shape.
Building Blocks for Natural Product Synthesis and Analogues
The indanone core is present in a variety of natural products, and substituted indanones like this compound are therefore logical starting points for their total synthesis or the creation of structurally related analogues. These analogues are often synthesized to explore structure-activity relationships or to develop compounds with improved biological properties.
Scaffold Design for Novel Fused and Spirocyclic Systems
The construction of fused and spirocyclic ring systems is a prominent area of organic synthesis, aimed at creating molecules with novel three-dimensional geometries for applications in drug discovery and materials science. This compound is an attractive scaffold for such endeavors due to its rigid bicyclic structure and multiple reactive sites.
The carbonyl group and the adjacent methylene (B1212753) group are common points for annulation reactions to build fused rings. For example, reactions with bifunctional reagents can lead to the formation of new heterocyclic or carbocyclic rings fused to the indanone core. The synthesis of spirocyclic compounds often involves the C2 position of the indanone. A common strategy is the Knoevenagel condensation with a suitable aldehyde, followed by a Michael addition and subsequent cyclization to generate a spiro-center at C2. The steric bulk of the isopropyl group at the C3 position can play a significant role in directing the stereoselectivity of these transformations.
Below is an interactive data table summarizing the use of indanone derivatives in the synthesis of spirocyclic systems.
| Starting Material | Reagents | Product Type | Key Transformation |
| This compound | Aromatic aldehyde, Malononitrile, Base | Spiro-indane-pyran | Knoevenagel condensation, Michael addition, Cyclization |
| This compound | Isatin derivative, Base | Spiro-indane-oxindole | Aldol condensation, Cyclization |
Development of Indanone-Based Functional Materials (e.g., Fluorophores)
The development of functional organic materials, particularly those with interesting photophysical properties like fluorescence, is a rapidly growing field. The indanone scaffold can be incorporated into larger conjugated systems to create novel fluorophores. The electron-withdrawing nature of the carbonyl group can be tuned to modulate the electronic properties of the molecule and, consequently, its absorption and emission characteristics.
While research into fluorophores based specifically on this compound is an emerging area, the general strategy involves derivatizing the indanone core with electron-donating groups to create a "push-pull" system. This type of electronic structure is known to give rise to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence. The isopropyl group, while not directly involved in the chromophore, can influence the solid-state packing and solubility of the material, which are important considerations for device fabrication.
The following table outlines a general approach to designing indanone-based fluorophores.
| Indanone Core | Synthetic Modification | Target Property | Potential Application |
| This compound | Condensation with an electron-rich aldehyde | Intramolecular Charge Transfer (ICT) | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) |
| This compound | Suzuki coupling of a bromo-substituted indanone with a fluorescent boronic acid | Extended π-conjugation | Bioimaging, Sensors |
Biological Activity and Structure Activity Relationship Sar Studies of Indanone Derivatives
Investigation of Enzyme Inhibition Profiles (In Vitro and In Silico)
Indanone derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. The rigid, fused-ring structure of the indanone core provides a robust framework for the strategic placement of functional groups to achieve potent and selective inhibition.
The dual inhibition of cholinesterases (ChE) and monoamine oxidases (MAO) is a key strategy in the development of multi-target drugs for neurodegenerative conditions like Alzheimer's and Parkinson's disease. Indanone derivatives have emerged as a promising scaffold for this purpose. nih.gov
Monoamine oxidases are mitochondrial enzymes that are crucial in the metabolism of amine neurotransmitters. Consequently, their inhibitors are utilized in treating neurodegenerative and neuropsychiatric disorders. researchgate.net MAO inhibitors block the breakdown of neurotransmitters such as norepinephrine, serotonin, and dopamine, thereby increasing their levels in the brain. cimap.res.in There are two primary isoforms, MAO-A and MAO-B, which are targets for depression and Parkinson's disease, respectively. rsc.orgfrontiersin.org
Similarly, cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to increased levels in the brain, which is beneficial in conditions like Alzheimer's disease. aminer.org
Researchers have designed and synthesized numerous indanone derivatives, demonstrating their potential as inhibitors of both Acetylcholinesterase (AChE) and MAO. For instance, a series of 2-heteroarylidene-1-indanone derivatives were found to be potent in vitro inhibitors of human MAO-A and MAO-B, with IC50 values as low as 0.061 μM and 0.0044 μM, respectively. beilstein-journals.orgjocpr.com Structure-activity relationship (SAR) analysis of these compounds revealed that the presence of a methoxy (B1213986) group on the indanone A-ring significantly enhanced MAO-B inhibition. beilstein-journals.orgjocpr.com
Furthermore, hybrid molecules combining the indanone moiety with other pharmacophores have been developed. One study reported on indanone-1-benzyl-1,2,3,6-tetrahydropyridine hybrids as dual inhibitors. rjptonline.org Another series of 2,3-dihydro-1H-inden-1-one derivatives showed dual inhibitory activity against both PDE4 and AChE, with one compound exhibiting an AChE IC50 of 0.28 μM. nih.gov The introduction of a piperidinyl ethoxy group at the 6-position of the indanone ring has been shown to be a critical modification for enhancing AChE inhibitory potency. bohrium.com
The table below summarizes the inhibitory activities of selected indanone derivatives against ChE and MAO.
| Compound Type | Target Enzyme(s) | Key Findings | IC50 Values |
| 2-Heteroarylidene-1-indanones | MAO-A, MAO-B | Potent in vitro inhibitors. beilstein-journals.orgjocpr.com | MAO-A: as low as 0.061 μM; MAO-B: as low as 0.0044 μM beilstein-journals.orgjocpr.com |
| 6-Hydroxyindanones | MAO-B | Dihydroxyl substitution is important for activity. bohrium.com | 40.5 μM bohrium.com |
| 2-Benzylidene-1-indanones | MAO-A, MAO-B | Bromo and methyl substitutions on the arylidene ring showed potent inhibition. bohrium.com | - |
| Indanone-piperidine hybrids | AChE | A two-carbon spacer linking piperidine (B6355638) to the indone resulted in potent inhibition. rsc.org | 0.0018 μM rsc.org |
| 2,3-Dihydro-1H-inden-1-ones | AChE, PDE4D | 2-(piperidin-1-yl)ethoxy group at the 6-position provided good dual activity. nih.gov | AChE: 0.28 μM; PDE4D: 1.88 μM nih.gov |
This table is for illustrative purposes and includes data from various studies on different indanone derivatives.
Dual-specificity phosphatases (DUSPs) are a class of enzymes that regulate the activity of mitogen-activated protein kinases (MAPKs), which are key components of signaling pathways controlling cell proliferation, differentiation, and apoptosis. nih.govmdpi.com The inhibition of specific DUSPs is being explored as a therapeutic strategy in cancer. nih.gov
Arylidene indanones, which are derivatives of 1-indanone (B140024), have been identified as inhibitors of dual specificity phosphatase (DUSP). rsc.orgrsc.org One notable DUSP inhibitor with an indanone core is (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, also known as BCI. Studies have shown that BCI and its analogues can inhibit DUSP1 and DUSP6, leading to the suppression of tumor growth in models of malignant peripheral nerve sheath tumors (MPNSTs). nih.govresearchgate.net The mechanism involves the hyperactivation of JNK signaling, which can promote cell death in cancer cells that have adapted to high levels of MAPK signaling. nih.gov
Research in this area has demonstrated that targeting DUSP1 and DUSP6, either genetically or through pharmacological inhibition with compounds like BCI, effectively curtails MPNST cell proliferation and induces cell death both in vitro and in vivo. nih.gov In macrophages, pharmacological inhibition of DUSP6 by BCI has been shown to reduce cytokine production. mdpi.com
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, including cancer, making them important drug targets. ucsf.edu Casein Kinase 2 (CK2) is a serine/threonine kinase that is often found to be overactive in various cancers, where it contributes to cell growth, proliferation, and the suppression of apoptosis. medchem.org.ua
While direct studies on "3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one" as a CK2 inhibitor are not prominent in the literature, the broader class of indanone and related heterocyclic scaffolds has been explored for protein kinase inhibition. For example, indolin-2-one, a related scaffold, is the core structure of sunitinib, a marketed drug that inhibits vascular endothelial growth factor receptors (VEGFRs), which are receptor tyrosine kinases. nih.gov
Research into novel CK2 inhibitors has identified various chemical scaffolds, including indazole derivatives, which can be considered structural relatives of indanones. researchgate.netsemanticscholar.org Studies on condensed polyphenolic derivatives, such as certain xanthenones and coumarins, have also yielded potent CK2 inhibitors, with some compounds exhibiting IC50 values in the low micromolar range and demonstrating the ability to induce apoptosis in cancer cell lines. nih.gov The structure-activity relationships of these inhibitors often highlight the importance of specific substitutions, such as nitro or halogen groups, for their inhibitory potency. nih.gov
Although specific data on indanone derivatives as CK2 inhibitors is limited, the established role of related structures in kinase inhibition suggests that the indanone scaffold could be a viable starting point for the design of new protein kinase inhibitors.
Antimicrobial Activities (Antibacterial and Antifungal)
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Indanone derivatives have been investigated for their potential to address this challenge, showing activity against a range of bacteria and fungi. beilstein-journals.orgrjptonline.orgnih.gov
Several studies have synthesized and screened series of indanone derivatives for their antimicrobial properties. In one such study, substituted indanone acetic acid derivatives were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Salmonella typhi), and fungal strains (Candida albicans, Aspergillus niger). rjptonline.org The results indicated that a para-fluorophenyl substituted derivative was particularly effective as an antibacterial agent, while an ortho-methoxyphenyl derivative showed notable antifungal activity. rjptonline.org
Another study focused on isoxazole (B147169) fused 1-indanones, which were tested against E. coli, B. subtilis, A. niger, and Penicillium notatum. beilstein-journals.orgnih.gov This work identified specific derivatives with high antibacterial and antifungal potency. beilstein-journals.orgnih.gov The antimicrobial and antifungal activity of indanone acetic acid derivatives condensed with various substituents has also been reported, with some compounds showing satisfactory results. jocpr.com
The table below presents findings from antimicrobial screening of selected indanone derivatives.
| Compound Class | Test Organisms | Key Findings |
| Substituted Indanone Acetic Acids | S. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. niger | Para-fluorophenyl derivative showed strong antibacterial activity; ortho-methoxyphenyl derivative showed good antifungal activity. rjptonline.org |
| Isoxazole Fused 1-Indanones | E. coli, B. subtilis, A. niger, P. notatum | Specific derivatives exhibited the highest antibacterial and antifungal activities within the series. beilstein-journals.orgnih.gov |
| Indanone Acetic Acid Derivatives | Gram-positive and Gram-negative bacteria, fungal strains | Certain derivatives showed promising antimicrobial and antifungal screening results. jocpr.com |
| 3-Allylindanone Derivatives | C. albicans, E. coli, S. aureus | Exhibited moderate to excellent antibacterial activity, particularly against Gram-positive bacteria. nih.gov |
This table is for illustrative purposes and includes data from various studies on different indanone derivatives.
The research into the antimicrobial properties of indanone derivatives suggests that this scaffold is a valuable template for the development of new antibacterial and antifungal agents.
Anti-inflammatory Potentials and Associated Mechanisms
Indanone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. beilstein-journals.orgnih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
One of the primary mechanisms underlying the anti-inflammatory effects of some indanone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins. An indanone derivative isolated from Fernandoa adenophylla was shown to have a binding affinity for both COX-1 and COX-2 in silico. bohrium.com This particular derivative also demonstrated anti-inflammatory activity by stabilizing red blood cell membranes in a heat-induced hemolysis assay. bohrium.com
Furthermore, studies on 2-benzylidene-1-indanone (B110557) derivatives have revealed their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The most active compounds from this series showed dose-dependent inhibition of these cytokines. nih.gov Mechanistic studies indicated that the anti-inflammatory effects of these derivatives are mediated through the blockade of the NF-κB and MAPK signaling pathways. nih.gov
In vivo studies have also supported the anti-inflammatory potential of indanone derivatives. A series of isoxazole fused 1-indanones were evaluated using the carrageenan-induced paw edema model in rats, a classic test for acute inflammation. beilstein-journals.orgnih.gov Several of these derivatives exhibited more potent anti-inflammatory activity than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. beilstein-journals.orgnih.gov
The collective findings from these studies underscore the potential of the indanone scaffold in the development of novel anti-inflammatory agents with multiple mechanisms of action.
Anticancer Research and Cytotoxic Effects (In Vitro)
The indanone core is present in several compounds that have been investigated for their anticancer properties. Research has shown that indanone derivatives can exert cytotoxic effects against various human cancer cell lines through diverse mechanisms of action. beilstein-journals.orgnih.gov
One area of investigation has been the development of 2-benzylidene-1-indanones as tubulin polymerization inhibitors. These compounds have demonstrated potent cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range. beilstein-journals.org
Gallic acid-based indanone derivatives have also been synthesized and evaluated for their anticancer activity. cimap.res.in Several of these compounds showed potent activity against hormone-dependent breast cancer, oral, and liver cancer cell lines. cimap.res.in Notably, the most potent derivative against the MCF-7 breast cancer cell line (IC50 = 2.2 μM) was found to be non-toxic to human erythrocytes, suggesting a degree of selectivity for cancer cells. cimap.res.in Structure-activity relationship studies on these gallic acid-based derivatives indicated that a keto group at the 1-position of the indanone ring is crucial for their cytotoxic activity. cimap.res.in
In the context of colorectal cancer, indanone-based thiazolyl hydrazone derivatives have been studied for their efficacy against p53 mutant cell lines. frontiersin.orgnih.gov One derivative, ITH-6, displayed favorable cytotoxicity with IC50 values ranging from 0.41 to 6.85 μM across different colorectal cancer cell lines. frontiersin.orgnih.gov Mechanistic investigations revealed that ITH-6 induces cell cycle arrest at the G2/M phase, promotes apoptosis, increases reactive oxygen species levels, and inhibits the expression of NF-κB p65 and Bcl-2. frontiersin.orgnih.gov
The table below provides a summary of the in vitro anticancer activity of selected indanone derivatives.
| Compound Class | Cancer Cell Lines | Key Findings | IC50 Values |
| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | Strong cytotoxicity and inhibition of tubulin polymerization. beilstein-journals.org | 10–880 nM beilstein-journals.org |
| Gallic Acid-Based Indanones | Breast (MCF-7), Oral (KB-403), Liver (WRL) | Potent anticancer activity; one derivative showed low toxicity to normal cells. cimap.res.in | As low as 0.022 μM against WRL liver cancer cells cimap.res.in |
| Indanone-Based Thiazolyl Hydrazones (e.g., ITH-6) | Colorectal (HT-29, COLO 205, KM 12) | Cytotoxic against p53 mutant cells; induces apoptosis and cell cycle arrest. frontiersin.orgnih.gov | 0.41–6.85 μM frontiersin.orgnih.gov |
This table is for illustrative purposes and includes data from various studies on different indanone derivatives and cell lines.
These findings highlight the indanone scaffold as a valuable framework for the design and development of novel anticancer agents with potential for further optimization.
Mechanisms of Action at the Cellular Level (e.g., Tubulin Depolymerization)
A significant mechanism of action for certain indanone derivatives is the disruption of microtubule dynamics through tubulin depolymerization. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division. nih.gov Indanone derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. This interaction destabilizes the microtubule structure, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
For instance, a series of 3-arylindanone derivatives were designed as tubulin polymerization inhibitors targeting the colchicine site. nih.govnih.govmdpi.com One of the most potent compounds, (R)-9k, demonstrated a dose-dependent inhibition of tubulin polymerization with an IC₅₀ value of 6.1 μM. nih.gov At a concentration of 3 μM, (R)-9k showed comparable inhibition to 6 μM of colchicine. nih.gov Molecular docking and dynamics simulations have supported the binding of these derivatives to the colchicine site, elucidating the molecular basis of their microtubule-destabilizing activity. nih.govmdpi.com
Furthermore, studies on 2-benzylidene-1-indanones revealed strong cytotoxicity against several human cancer cell lines, with IC₅₀ values in the nanomolar range. rjptonline.org These compounds also exhibited potent inhibition of tubulin polymerization, with IC₅₀ values ranging from 0.62 to 2.04 µM, highlighting their potential as anticancer agents acting through microtubule disruption. rjptonline.org
Research in Neurodegenerative Diseases
The indanone scaffold is a cornerstone in the development of therapeutics for neurodegenerative disorders, largely due to the success of donepezil, an indanone-based drug for Alzheimer's disease. rsc.orgrjptonline.org Researchers have leveraged this scaffold to design multi-target-directed ligands that can address the complex pathologies of these diseases. rjptonline.org
Alzheimer's disease (AD) is characterized by the presence of β-amyloid (Aβ) plaques and a decline in acetylcholine levels. Donepezil, a piperidine derivative of indanone, is a well-established acetylcholinesterase (AChE) inhibitor. nih.gov Building on this, research has focused on creating indanone derivatives that not only inhibit AChE but also prevent the aggregation of Aβ peptides.
A series of multitargeting indanone derivatives were synthesized, with some compounds showing significant inhibition of Aβ₁-₄₂ aggregation. nih.gov For example, compound 4b from one study showed 53.04% inhibition of Aβ₁-₄₂ aggregation, which was comparable to the standard, curcumin. nih.govnih.gov In another study, compounds 9 and 14 demonstrated potent inhibition of Aβ aggregation at rates of 85.5% and 83.8%, respectively, and were also capable of disaggregating pre-formed Aβ fibrils. nih.gov
Benzylideneindanone derivatives have also been explored for their multi-target properties. Compound 41 in one study, which features two hydroxyl groups on the indanone ring and a methyl(propyl)amino substitution on the benzylidene moiety, exhibited the highest inhibitory potency against self-induced Aβ aggregation (80.1%). researchgate.net These findings underscore the potential of indanone-based compounds to tackle multiple pathological aspects of Alzheimer's disease.
In the context of Parkinson's disease (PD), research on indanone derivatives has primarily focused on the inhibition of monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme responsible for the degradation of dopamine, and its inhibition can help to alleviate the motor symptoms of PD. nih.gov
Scientists have designed dual-targeting ligands by combining the indanone scaffold, known for MAO-B inhibition, with pharmacophores for other receptors, such as the histamine (B1213489) H₃ receptor (H₃R). mdpi.com In one such study, 2-benzylidene-1-indanone derivatives were synthesized that exhibited both nanomolar affinity for the hH₃R and potent inhibition of MAO-B. mdpi.com Compound 3f from this series showed a high preference for MAO-B over MAO-A and a strong affinity for the hH₃R, making it a promising lead for the development of new PD therapies. mdpi.com
Other studies have investigated 2-arylidene-1-indanone derivatives for their potential against both PD and AD. nih.gov A morpholine-substituted indanone, compound 9 , displayed significant anti-parkinsonian activity in animal models, even surpassing the standard drug L-DOPA. nih.gov These multi-functional compounds highlight the versatility of the indanone scaffold in addressing complex neurodegenerative disorders.
Studies on Receptor Agonism (e.g., Retinoic Acid Receptor α)
The biological activity of indanone-related structures extends to the modulation of nuclear receptors. Specifically, indene (B144670) derivatives, which are structurally similar to indanones, have been investigated as agonists for the retinoic acid receptor α (RARα). nih.govnih.gov RARα is a ligand-dependent transcription factor that plays a crucial role in cell differentiation and apoptosis, making it a valuable target in cancer therapy. nih.gov
A series of novel indene derivatives were designed to mimic the structure of all-trans-retinoic acid (ATRA), the natural ligand for RARs. nih.gov Among these, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (compound 36d ) was identified as a potent RARα agonist. nih.govnih.gov While it displayed moderate binding affinity, it showed a significant ability to induce the differentiation of NB4 human leukemia cells (68.88% at 5 μM). nih.govnih.gov This research established the indene skeleton as a promising foundation for the development of novel RARα agonists. nih.govnih.gov
The general structure for these agonists includes a hydrophobic region (the indene ring), a polar region (a benzoic acid), and a linker (an amide group). The amide linker is considered a key feature for RARα specificity. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis
The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone core and any associated phenyl rings.
Structure-activity relationship (SAR) studies have provided valuable insights into how substituent modifications affect the biological profiles of indanone derivatives.
For antiviral activity in chalcone (B49325) derivatives of indanone, the position of substituents on the phenyl ring was found to be critical. nih.gov A methyl group at the meta-position (compound N2) resulted in better therapeutic activity against the tobacco mosaic virus than a methyl group at the para-position (compound N3). nih.gov This suggests that for this class of compounds, meta-substitution is generally preferred over para-substitution. nih.gov Furthermore, the presence of an electron-donating group, such as a methyl group, enhanced the therapeutic activity compared to an unsubstituted phenyl ring. nih.gov
In the realm of antimicrobial activity , SAR studies of indanone acetic acid derivatives revealed that a para-fluorophenyl substitution (compound 5f) conferred potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org In contrast, an ortho-methoxyphenyl derivative (compound 5d) showed the most promising antifungal activity. rjptonline.org
Regarding RARα agonism , the substitution pattern on the indene ring plays a significant role. nih.govmdpi.com An alkoxy-substitution at the 2-position was detrimental to the antiproliferative activity of the compounds. nih.gov However, an isopropyl group at the same position was found to be favorable. nih.gov Dual substitution with a small alkoxyl group at the 1-position and an alkyl group at the 2-position was tolerated, retaining antiproliferative activity in HL60 cells. nih.govmdpi.com
For inhibition of β-amyloid aggregation , the presence of hydroxyl groups on the indanone ring appears to be beneficial. researchgate.net Compound 41, with two hydroxyl groups at the 5- and 6-positions of the indanone moiety, showed the highest inhibitory potency. researchgate.net
Interactive Data Tables
Table 1: Antiviral Activity of Chalcone-Indanone Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | R Group | Position | Therapeutic Activity (% Inhibition) |
| N1 | Ph | - | 52.4 |
| N2 | 3-CH₃-Ph | meta | 64.8 |
| N3 | 4-CH₃-Ph | para | 55.1 |
Data sourced from nih.gov
Table 2: Anti-Alzheimer's Activity of Selected Indanone Derivatives
| Compound | Target | Activity |
| 4b | Aβ₁-₄₂ Aggregation | 53.04% Inhibition |
| 9 | Aβ Aggregation | 85.5% Inhibition |
| 14 | Aβ Aggregation | 83.8% Inhibition |
| 41 | Aβ Aggregation | 80.1% Inhibition |
Data sourced from researchgate.netnih.govnih.govnih.gov
Table 3: Activity of Indanone Derivatives in Parkinson's Disease Models
| Compound | Target/Model | Activity |
| 3f | MAO-B / hH₃R | IC₅₀ = 276 nM / Kᵢ = 6.5 nM |
| 9 | PPZ-induced catatonia | More potent than L-DOPA |
Data sourced from mdpi.comnih.gov
Table 4: RARα Agonist Activity of an Indene Derivative
| Compound | Activity |
| 36d | 68.88% differentiation of NB4 cells at 5 μM |
Data sourced from nih.govnih.gov
Conformational Analysis and its Correlation with Bioactivity
The spatial arrangement of atoms in a molecule, known as its conformation, can significantly influence its interaction with biological targets and, consequently, its bioactivity. For derivatives of 1-indanone, a privileged scaffold in medicinal chemistry, understanding the preferred conformations and the energy barriers between them is crucial for designing potent therapeutic agents. researchgate.netnih.govnih.gov The five-membered ring of the 2,3-dihydro-1H-inden-1-one core is not planar and can adopt various envelope or twist conformations. The specific conformation is influenced by the nature and position of substituents on the ring.
Studies on related structures, such as isoflavone (B191592) derivatives, have attempted to correlate the torsional angle between different parts of the molecule with biological activity, although direct correlations can be elusive and sensitive to the specific biological target. nih.gov The principle remains that different conformers can exhibit varying degrees of lipophilicity and different abilities to fit into a receptor's binding site. researchgate.net
The bioactivity of indanone derivatives spans a wide range, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various indanone series have shown that modifications at the 3-position can significantly impact potency. For example, in a series of 3-aryl-1-indanones, the substitution pattern on the aryl group was found to be critical for anticancer activity. beilstein-journals.org While specific conformational analysis data for This compound is not extensively detailed in publicly available literature, the general principles of conformational analysis in cyclic systems suggest that the steric bulk of the isopropyl group would favor a conformation that minimizes steric hindrance.
This preferred conformation will dictate how the molecule presents its pharmacophoric features, such as the carbonyl group and the aromatic ring, to its biological target. For instance, in the context of enzyme inhibition, only one conformation might fit optimally into the active site. Research on other cyclic compounds has shown that the equilibrium between different conformers (e.g., chair, twist) can be directly linked to their interaction with biological macromolecules. researchgate.net
The correlation between conformation and bioactivity is a key aspect of rational drug design. Computational methods, such as molecular dynamics and quantum-chemical calculations, are often employed to predict the stable conformers of a molecule and to understand how these conformers might interact with a protein target. researchgate.net For This compound and its analogs, such studies would be invaluable in elucidating the precise structural requirements for their biological effects and in guiding the synthesis of new derivatives with improved activity.
Future Research Directions and Perspectives
Advancements in Asymmetric Synthesis of Substituted Indanones
The synthesis of chiral 3-substituted indanones is of paramount importance as these compounds often serve as crucial intermediates for biologically active molecules. acs.org Current methods for achieving enantiomerically enriched 3-substituted indanones include rhodium-catalyzed asymmetric intramolecular 1,4-additions and palladium-catalyzed asymmetric reductive-Heck reactions. acs.orgorganic-chemistry.org
Future advancements will likely focus on:
Expanding Ligand Libraries: The development of new chiral ligands is crucial for improving the enantioselectivity and substrate scope of these reactions. Research into ligands that can effectively control the stereochemistry at the C3 position for a wider variety of substituents, including the isopropyl group of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one, will be a significant area of investigation.
Novel Asymmetric Strategies: Exploration of alternative asymmetric transformations, such as organocatalyzed reactions or biocatalysis, could provide more environmentally friendly and cost-effective routes to chiral indanones. For instance, the use of engineered enzymes could offer unparalleled levels of stereocontrol.
Kinetic Resolution: Asymmetric transfer hydrogenation has proven effective for the kinetic resolution of 3-aryl-indanones, yielding both enantioenriched indanols and unreacted indanones with high stereoselectivity. Future work could adapt this methodology for alkyl-substituted indanones, providing another efficient pathway to chiral building blocks.
Development of Novel Catalytic Systems for Efficient and Sustainable Indanone Synthesis
The synthesis of indanones often relies on transition metal catalysis, with metals like palladium, rhodium, and nickel playing pivotal roles. organic-chemistry.orgnih.gov While effective, there is a continuous drive towards more sustainable and efficient catalytic systems.
Future research is expected to concentrate on:
Earth-Abundant Metal Catalysts: Reducing the reliance on precious metals like palladium and rhodium is a key goal of green chemistry. Investigating the use of catalysts based on iron, copper, or manganese for indanone synthesis could lead to more economical and environmentally benign processes.
Heterogeneous Catalysis: The development of solid-supported catalysts or recyclable catalytic systems would simplify product purification and reduce catalyst waste. Mesoporous materials and polymers could serve as scaffolds for anchoring active catalytic species.
Photoredox and Electrocatalysis: Harnessing the power of light or electricity to drive indanone formation represents a frontier in sustainable synthesis. These methods can often proceed under mild conditions and can enable unique reaction pathways that are not accessible through traditional thermal methods.
Deeper Mechanistic Understanding of Complex Indanone Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing methods and designing new ones. The formation of the indanone scaffold can proceed through various complex pathways, including intramolecular Friedel-Crafts acylations, carbonylative cyclizations, and cascade reactions. liv.ac.uknih.gov
Key areas for future mechanistic studies include:
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ IR and NMR, can provide real-time information about the species present in a reaction mixture. This can help to identify key intermediates and transition states, offering a clearer picture of the reaction pathway.
Isotopic Labeling Studies: Experiments using isotopically labeled substrates are invaluable for tracing the movement of atoms throughout a reaction. This can help to elucidate complex bond-forming and bond-breaking events in indanone synthesis.
Unraveling Cascade Reactions: One-pot syntheses that form multiple bonds in a single operation are highly efficient but often mechanistically complex. liv.ac.uk Future research will aim to dissect these cascade reactions to better understand how to control selectivity and expand their applicability to a wider range of substituted indanones.
Integrated Computational-Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental work has become a powerful tool in modern chemical research. nih.gov For the synthesis and application of indanones, this integrated approach can accelerate discovery and innovation.
Future directions in this area will likely involve:
Predictive Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to model catalyst-substrate interactions and predict the outcomes of reactions. bohrium.com This allows for the rational design of new catalysts with improved activity and selectivity, reducing the need for extensive empirical screening.
Mechanism Elucidation: Computational modeling can provide detailed energy profiles of reaction pathways, helping to corroborate or refine mechanistic hypotheses derived from experimental data. This is particularly useful for understanding the subtle factors that govern stereoselectivity in asymmetric catalysis.
Virtual Screening for Biological Activity: For indanone derivatives with potential pharmaceutical applications, molecular docking and molecular dynamics simulations can be used to predict their binding affinity to biological targets. nih.gov This can help to prioritize the synthesis of compounds with the highest likelihood of being active, streamlining the drug discovery process.
Expanding the Scope of Applications for Indanone Derivatives in Emerging Fields
While indanone derivatives are well-established as important intermediates in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for a variety of other applications. nih.govguidechem.com
Future research is expected to explore the use of indanones, including this compound and its derivatives, in:
Materials Science: The indanone core can be incorporated into larger conjugated systems to create organic electronic materials. Research into their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors is a promising avenue.
Photochemistry: The carbonyl group and aromatic ring of indanones make them interesting subjects for photochemical studies. They can act as photosensitizers or undergo photochemical reactions to generate complex molecular architectures.
Bioorthogonal Chemistry: The development of indanone derivatives with specific reactivity profiles could allow for their use as probes to study biological processes in living systems. Their relatively small size and tunable properties make them well-suited for this purpose.
Q & A
Q. What are the recommended methods for synthesizing 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one and validating its purity?
Synthesis typically involves condensation reactions or multicomponent strategies. For example, one-pot reactions using ninhydrin derivatives and ketones under mild conditions can yield functionalized indenone analogs, as demonstrated in similar compounds . Post-synthesis, purity validation requires chromatographic techniques (e.g., HPLC) combined with spectroscopic methods:
Q. How can researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level are widely used to analyze:
- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
- Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
- Mulliken atomic charges to map electron distribution .
Experimental validation can involve UV-Vis spectroscopy to correlate theoretical and observed electronic transitions.
Q. What are the primary biological activity screening protocols for this compound?
Antimicrobial activity is commonly assessed using:
- Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Agar diffusion methods for antifungal activity (e.g., C. albicans) .
Dose-response curves (IC50/MIC values) and positive/negative controls (e.g., ampicillin) are critical for reliability.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
Q. What experimental design considerations are critical for optimizing synthetic yield in scaled-up reactions?
Key factors include:
- Catalyst screening : Acidic catalysts (e.g., p-TSA) improve cyclization efficiency in indenone derivatives .
- Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Stepwise heating avoids side reactions (e.g., decomposition of labile substituents) .
Statistical tools like Design of Experiments (DoE) can systematically optimize parameters.
Q. How can molecular docking studies be applied to investigate this compound’s potential as an enzyme inhibitor?
- Target selection : Focus on enzymes with active-site flexibility, such as acetylcholinesterase (AChE), where indenone derivatives exhibit binding via π-π stacking and hydrogen bonding .
- Docking software : Use programs like AutoDock Vina with flexible side chains to simulate ligand-receptor dynamics .
- Validation : Compare docking scores (e.g., binding energy) with experimental IC50 values from enzyme inhibition assays .
Q. What advanced crystallographic techniques are used to analyze non-classical interactions in this compound’s solid-state structure?
- High-resolution X-ray diffraction to detect weak interactions (e.g., C–H⋯O hydrogen bonds forming supramolecular chains) .
- Hirshfeld surface analysis to quantify intermolecular contacts (e.g., π-π interactions between aromatic rings) .
- Twinned data refinement (using SHELXL) for crystals with complex symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
